molecular formula C17H23N3O3S B2959276 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797090-75-5

4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide

Cat. No.: B2959276
CAS No.: 1797090-75-5
M. Wt: 349.45
InChI Key: YYZBOWJAQMWCBD-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tert-butyl-substituted benzene ring linked to a pyrazole moiety modified with an oxolane (tetrahydrofuran) group at the 3-position.

Properties

IUPAC Name

4-tert-butyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-17(2,3)13-4-6-16(7-5-13)24(21,22)19-14-10-18-20(11-14)15-8-9-23-12-15/h4-7,10-11,15,19H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZBOWJAQMWCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The tert-butyl group is introduced via Friedel-Crafts alkylation, while the pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The oxolan-3-yl group is then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole moiety, such as 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been investigated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and viability .

Antiparasitic Potential

The sulfonamide derivatives have been explored for their antileishmanial activity. In vitro studies demonstrated that certain pyrazole sulfonamides were effective against Leishmania species, suggesting that this compound could be a candidate for further development as an antiparasitic agent . The compound exhibited an IC50 value comparable to established treatments, indicating its potential as a therapeutic option.

Polymer Chemistry

Sulfonamide compounds are often used in polymer synthesis due to their ability to act as cross-linking agents. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of various pyrazole sulfonamides, including this compound, highlighted its successful preparation through established synthetic routes. The characterization involved spectroscopic techniques such as NMR and IR spectroscopy, confirming the structural integrity of the compound .

Case Study 2: Biological Evaluation

In another investigation, the biological activity of a series of pyrazole sulfonamides was assessed against Leishmania spp. The results demonstrated that compounds similar to this compound displayed significant antiparasitic effects, with selectivity indices suggesting a favorable therapeutic profile .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Compound Name Core Structure Substituents on Pyrazole/Related Ring Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Benzene-sulfonamide 1-(Oxolan-3-yl)pyrazole Not explicitly provided ~399 (estimated) Oxolane enhances solubility
4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide Benzene-sulfonamide 1,5-dimethyl-3-oxo-2-phenyl-dihydropyrazole C21H25N3O3S 399.51 Dihydro-pyrazole with phenyl group
Zelenirstat (2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide) Benzene-sulfonamide 1,5-dimethyl-3-(2-methylpropyl)pyrazole + piperazinyl-pyridine C26H31Cl2N7O2S 600.54 N-myristoyltransferase inhibitor
4-Methyl-N-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-benzenesulfonamide Benzene-sulfonamide 1-(3-Trifluoromethyl-benzyl)pyrazole C17H14F3N3O2S 397.37 Lipophilic CF3 group for enhanced membrane permeability
Key Observations:
  • Substituent Diversity : The target compound’s oxolane group (a polar, oxygen-containing heterocycle) contrasts with the lipophilic tert-butyl, trifluoromethyl (), or aryl groups () in analogs. Oxolane may improve aqueous solubility compared to bulky hydrophobic groups .
  • Electronic Effects : The sulfonamide group’s electron-withdrawing nature is consistent across analogs, influencing binding to targets with hydrogen-bond acceptors (e.g., kinases, proteases).
Key Observations:
  • Synthetic Complexity : The target compound’s oxolane-pyrazole moiety may require specialized coupling methods (e.g., boronic acid cross-coupling, as in ).
  • Crystallography: SHELX programs () are widely used for structural validation, as seen in bosentan monohydrate (), which exhibits hydrogen-bonding networks critical for stability.

Biological Activity

The compound 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S with a molecular weight of approximately 320.41 g/mol. The structure features a sulfonamide group, which is known for its diverse pharmacological properties.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. In particular, studies have evaluated the effectiveness of various derivatives against Leishmania species, which are responsible for leishmaniasis. For instance, certain derivatives demonstrated an IC50 value as low as 0.059 mM against L. infantum and L. amazonensis promastigotes, indicating potent antileishmanial activity .

Table 1: Antileishmanial Activity of Sulfonamide Derivatives

CompoundIC50 (mM) against L. infantumIC50 (mM) against L. amazonensis
This compound0.0590.070
Reference Drug (Pentamidine)--

Cardiovascular Effects

Another significant area of research involves the cardiovascular effects of sulfonamide derivatives. A study focused on the impact of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model found that certain derivatives could effectively decrease perfusion pressure and coronary resistance .

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control (Krebs-Henseleit)-Baseline
Benzenesulfonamide0.001Decreased
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease

The mechanisms underlying the biological activities of sulfonamides often involve interactions with specific biological targets. For example, docking studies suggest that these compounds can interact with calcium channels, potentially leading to alterations in vascular resistance and perfusion pressure .

Case Studies

A notable case study involved the administration of 4-(2-aminoethyl)-benzenesulfonamide in various routes (oral, intravenous, intraperitoneal). The study concluded that different routes exhibited varying toxicity levels, with oral administration requiring higher doses to achieve toxicity compared to intravenous and intraperitoneal routes .

Table 3: Toxicity Levels by Administration Route

Route of AdministrationLD50 (mg/kg)
Intravenous586.80
Intraperitoneal303.70
Subcutaneous321.00
Oral2100.00

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